N-(2,3-Dimethylphenyl)acetamide

Physical Chemistry Formulation Science Preformulation

Procure the 2,3-dimethyl isomer (CAS 134-98-5) to ensure chromatographic fidelity in lidocaine impurity profiling. Its distinct physical state—a lower-melting solid versus the high-melting 2,6-isomer—demands isomer-specific sourcing for accurate formulation studies. With an established Kovats retention index of 1784 (DB-1), this compound is an indispensable reference standard for toxicological GC screening. Choose this specific isomer to maintain integrity in antispasmodic SAR programs and analytical method validation.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 134-98-5
Cat. No. B094406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dimethylphenyl)acetamide
CAS134-98-5
Synonyms2,3-didehydro-5-O-mycaminosyl-23-O-acetyltylonolide
2,3-DMA
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C)C
InChIInChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)
InChIKeySRSHEJADOPNDDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dimethylphenyl)acetamide CAS 134-98-5: Procurement-Grade Specification and Baseline Characterization for Research and Industrial Sourcing


N-(2,3-Dimethylphenyl)acetamide (CAS 134-98-5), also known as 2,3-Dimethylacetanilide or 2',3'-Acetoxylidide, is a synthetic acetamide derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol [1]. It is characterized by a 2,3-dimethylphenyl group attached to an acetamide moiety, which distinguishes it from other positional isomers and underlies its specific physicochemical and analytical properties [2]. This compound serves as a key intermediate and reference standard in pharmaceutical synthesis and analytical method development, particularly in relation to lidocaine derivative research and toxicological screening applications [3].

Why N-(2,3-Dimethylphenyl)acetamide Cannot Be Replaced by Isomeric Dimethylacetanilides in Critical Research Applications


While all dimethylacetanilide isomers share the same molecular formula (C10H13NO) and weight (163.22 g/mol), their distinct substitution patterns on the aromatic ring lead to significant differences in physical state, chromatographic behavior, and biological interaction profiles [1]. For instance, the 2,6-isomer (2,6-Dimethylacetanilide, CAS 2198-53-0) is a high-melting solid (182-184 °C) , whereas the 2,3-isomer (CAS 134-98-5) exhibits different physical properties that impact its handling and formulation . These structural variations directly influence parameters such as gas chromatographic retention indices, synthetic reactivity, and potential biological activity, making direct substitution unreliable for analytical reference standards, synthetic intermediates, or structure-activity relationship (SAR) studies [2].

Quantitative Differentiation of N-(2,3-Dimethylphenyl)acetamide (CAS 134-98-5) Against In-Class Analogs: A Comparative Evidence Assessment


Physical State and Melting Point Differentiation for Formulation and Handling

The physical state of N-(2,3-Dimethylphenyl)acetamide (CAS 134-98-5) differs markedly from its close positional isomer, 2,6-Dimethylacetanilide (CAS 2198-53-0). While the 2,6-isomer is a high-melting crystalline solid with a melting point range of 182-184 °C , the 2,3-isomer is not reported to have a definitive melting point in standard literature and is characterized primarily by its boiling point (299.3 °C at 760 mmHg) and liquid-phase properties such as density (1.052 g/cm³) and refractive index (1.56) . This suggests the 2,3-isomer exists as a liquid or a very low-melting solid under standard ambient conditions [1].

Physical Chemistry Formulation Science Preformulation

Gas Chromatographic Retention Index for Analytical Identification

N-(2,3-Dimethylphenyl)acetamide has a defined Kovats retention index of 1784 on a DB-1 capillary column, as reported in a standardized toxicological screening system [1]. This specific value serves as a quantitative reference for unambiguous identification in gas chromatographic analyses [2].

Analytical Chemistry Gas Chromatography Toxicological Screening

Structural Role in Lidocaine Derivative Synthesis and SAR Studies

In structure-activity relationship (SAR) studies of lidocaine analogs, the 2,3-dimethylphenyl substitution pattern has been explicitly investigated as a core modification to dissociate local anesthetic activity from antispasmodic effects [1]. Compounds with the 2,3-dimethylphenyl group were synthesized and evaluated, and were found to be among the most promising non-anesthetic derivatives, demonstrating superior potency in inhibiting allergen- and histamine-evoked intestinal contractions compared to lidocaine itself .

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Vendor-Specific Purity and Analytical Specification Profiles

Commercial availability of N-(2,3-Dimethylphenyl)acetamide is documented with specific purity grades, such as ≥95% and ≥98% (NLT 98%) , from suppliers including AKSci, CymitQuimica, and Boroncore. This is comparable to the 97% purity specification commonly offered for the 2,6-isomer from major vendors like Thermo Scientific and Sigma-Aldrich .

Chemical Procurement Quality Control Analytical Standards

Acute Oral Toxicity Profile for Safety Assessment and Handling

The acute oral toxicity of N-(2,3-Dimethylphenyl)acetamide has been quantified, with a reported LD50 value of 1210 mg/kg in mice . This provides a quantitative benchmark for safety assessment and comparison with other acetanilide derivatives.

Toxicology Safety Data Risk Assessment

Validated Application Scenarios for N-(2,3-Dimethylphenyl)acetamide Based on Quantitative Differentiation Evidence


Reference Standard in Gas Chromatographic (GC) Methods for Forensic and Clinical Toxicology

The specific Kovats retention index of 1784 (DB-1 column) makes N-(2,3-Dimethylphenyl)acetamide an ideal reference standard for calibrating retention time windows in GC-based toxicological screening methods [1]. Its use ensures accurate and unambiguous identification of nitrogen-containing compounds in complex biological matrices, as demonstrated in established clinical chemistry protocols [2].

Key Synthetic Intermediate for Non-Anesthetic Lidocaine Derivatives

Based on SAR studies that identified 2,3-dimethylphenyl-substituted acetamides as promising leads with reduced local anesthetic activity but superior antispasmodic effects [1], N-(2,3-Dimethylphenyl)acetamide serves as a critical building block for synthesizing novel therapeutic candidates targeting smooth muscle disorders. Its procurement is essential for medicinal chemistry programs focused on this dissociated pharmacological profile.

Analytical Quality Control and Method Development for Pharmaceutical Impurity Profiling

Due to its structural relation to lidocaine and its derivatives, N-(2,3-Dimethylphenyl)acetamide is a relevant reference material for developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify potential process-related impurities or degradation products in active pharmaceutical ingredients (APIs) [1]. Its high commercial purity (≥95-98%) supports its use as a reliable standard in these regulated environments [2].

Preformulation and Formulation Development Studies

The distinct physical state of N-(2,3-Dimethylphenyl)acetamide—likely a liquid or low-melting solid, in contrast to the high-melting 2,6-isomer [1]—necessitates specific handling and formulation strategies. Researchers developing drug delivery systems or chemical formulations can utilize this compound to study the impact of physical state on solubility, stability, and processability, providing a valuable model for preformulation studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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